3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide
Description
This compound features a benzamide core substituted with 3,4-dimethoxy groups, linked via a thiazole ring to a 2-oxo-2-(4-phenylpiperazin-1-yl)ethyl moiety. The phenylpiperazine group is associated with neuropharmacological activity, while the thiazole and benzamide fragments are common in bioactive molecules targeting enzymes or receptors . Its synthesis likely involves amide coupling between a chloroacetamide intermediate and a substituted benzamide, as seen in analogous compounds .
Properties
IUPAC Name |
3,4-dimethoxy-N-[4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O4S/c1-31-20-9-8-17(14-21(20)32-2)23(30)26-24-25-18(16-33-24)15-22(29)28-12-10-27(11-13-28)19-6-4-3-5-7-19/h3-9,14,16H,10-13,15H2,1-2H3,(H,25,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUWWHCAOMBZUMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4-Dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide is a synthetic compound that belongs to the class of thiazolyl-phenylpiperazine derivatives. These types of compounds have been studied for their potential biological activities, including anticancer and antimicrobial properties. This article explores the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of this compound is C27H31N3O5S, with a molecular weight of 509.62 g/mol. The structure features methoxy groups, a thiazole ring, and a piperazine moiety, which are common in bioactive compounds.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
Anticancer Activity
- Mechanism of Action : The thiazole and piperazine components are known to interact with various biological targets involved in cancer progression. For instance, thiazole derivatives have shown cytotoxic effects against several cancer cell lines, including breast (MCF-7), lung (H460), and colon (HCT116) cancer cells .
-
Case Studies :
- A study found that derivatives of thiazole exhibited IC50 values ranging from 0.74 to 10.0 μg/mL against HCT116 and H460 cell lines .
- Another investigation reported that certain piperazine-based compounds displayed significant antiproliferative effects on prostate cancer cell lines with IC50 values around 10 μM .
Antimicrobial Activity
The presence of nitrogen and sulfur in the thiazole ring suggests potential antimicrobial properties. Research on similar compounds indicates that they may interfere with microbial metabolic pathways:
- Mechanism : Compounds containing thiazoles have been shown to disrupt essential processes in pathogens such as Cryptosporidium parvum and Giardia lamblia, which are known to cause gastrointestinal infections .
- Research Findings : Nitro-substituted thiazole derivatives were identified as promising candidates for antimicrobial activity due to their ability to inhibit biofilm formation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components:
| Structural Component | Biological Activity |
|---|---|
| Thiazole Ring | Anticancer and Antimicrobial |
| Piperazine Moiety | Anticancer (cell proliferation inhibition) |
| Methoxy Groups | Potential enhancement of bioactivity |
Scientific Research Applications
Pharmacological Applications
-
Anti-Tubercular Activity :
Recent studies have focused on the design and synthesis of compounds similar to 3,4-dimethoxy-N-{4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazol-2-yl}benzamide as potential anti-tubercular agents. Research indicates that derivatives of benzamide exhibit significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM . The presence of piperazine in the structure enhances the efficacy against tuberculosis, making it a candidate for further development. -
COX-II Inhibition :
The compound's thiazole and benzamide groups are also linked to anti-inflammatory properties through inhibition of cyclooxygenase (COX) enzymes. Compounds with similar scaffolds have shown promising results in inhibiting COX-II with high potency (IC50 values as low as 0.011 μM) . This suggests that this compound could be explored for its anti-inflammatory applications.
Table: Summary of Biological Activities
| Activity | Related Compounds | IC50 Values | Notes |
|---|---|---|---|
| Anti-Tubercular | Benzamide Derivatives | 1.35 - 2.18 μM | Significant activity against Mycobacterium tuberculosis |
| COX-II Inhibition | Thiazole Derivatives | 0.011 μM | High potency compared to standard inhibitors |
| Anti-Cancer | Piperazine Derivatives | Varies | Potential for further exploration in oncology |
Research Insights
A study focused on the synthesis of novel substituted benzamide derivatives has shown that modifications can lead to enhanced biological activity against tuberculosis . Additionally, the exploration of thiazole-linked compounds has indicated their potential in addressing inflammatory conditions by selectively inhibiting COX-II without significant ulcerogenic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs, their molecular features, and biological activities:
*Estimated based on structural analysis.
Key Research Findings
Impact of Substitutions on Activity
- Phenylpiperazine vs. Other Amines : The phenylpiperazine group in the target compound is critical for interactions with neurotransmitter receptors, as seen in its analog 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide . Replacing phenylpiperazine with smaller amines (e.g., pyrrolidine) reduces potency, as observed in sulfonamide analogs .
- Benzamide vs. Sulfonamide : Sulfonamide derivatives (e.g., 3,4-dimethoxy-N-[4-(3-nitrophenyl)-5-(piperidin-1-ylmethyl)-1,3-thiazol-2-yl]benzenesulfonamide) exhibit higher inhibitory activity (64%) compared to benzamide-based compounds, suggesting sulfonamide groups enhance target binding .
- Methoxy Substitutions : The 3,4-dimethoxy groups on the benzamide may improve solubility and membrane permeability, similar to findings in F186-0503, a screening compound with analogous substitutions .
Pharmacological Potential
- While direct activity data for the target compound is unavailable, analogs like 4-chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide are speculated to target CNS pathways due to the phenylpiperazine moiety .
- The sulfonamide analog in demonstrates dose-dependent reduction of neurotoxic metabolites, suggesting the target compound’s dimethoxy groups could similarly modulate enzyme inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
